1-Boc-4-bromo-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-bromo-1H-indol-5-amine is a chemical compound with the molecular formula C13H15BrN2O2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and an amino group attached to the indole ring.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cell function . For instance, some indole derivatives have been found to inhibit the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties, including anti-inflammatory, antiviral, and anticancer activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Boc-4-bromo-1H-indol-5-amine are largely derived from its indole nucleus. Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives
Cellular Effects
Indole derivatives, including this compound, have been shown to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-Boc-4-bromo-1H-indol-5-amine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection: The amino group is protected using a Boc protecting group, typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and safety.
Chemical Reactions Analysis
1-Boc-4-bromo-1H-indol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-bromo-1H-indol-5-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: Indole derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
1-Boc-4-bromo-1H-indol-5-amine can be compared with other indole derivatives, such as:
1-Boc-5-bromoindole: Similar in structure but lacks the amino group at the 5-position.
1-Boc-4-chloro-1H-indol-5-amine: Similar but with a chlorine atom instead of bromine.
1-Boc-4-iodo-1H-indol-5-amine: Similar but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
tert-butyl 5-amino-4-bromoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(15)11(8)14/h4-7H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHIMHVDJVMFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.